molecular formula C10H15NO5 B132051 Diethyl (S)-(-)-2-Isocyanatoglutarate CAS No. 145080-95-1

Diethyl (S)-(-)-2-Isocyanatoglutarate

Cat. No. B132051
M. Wt: 229.23 g/mol
InChI Key: TZTLQVZEVNEAQD-QMMMGPOBSA-N
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Description

Diethyl (S)-(-)-2-Isocyanatoglutarate (DIG) is an isocyanate compound that has been used in various scientific research applications due to its unique properties. It is a relatively new compound that has been used in a variety of research fields, from biochemistry to physiology.

Scientific Research Applications

1. Material Synthesis and Modification

Diethyl N,N-diethanolaminomethylphosphate, containing a hydroxy group, can react with isocyanate, as confirmed by FTIR spectroscopy. This reaction does not affect the foam structure of rigid polyurethane foam (RPUF). The presence of flame retardancy alters the thermal decomposition behavior of RPUF, improving its flame retardancy by changing its thermal decomposition pattern, reducing decomposition products at high temperatures, and increasing decomposition residuals due to charring (Wang, Yang, & Wang, 2001).

2. Chemical Recycling Processes

Glycolysis of isocyanate-derived foams with a mixture of diethylene glycol (DEG) and diethanolamine (DEA), using sodium hydroxide as a catalyst, is an economically attractive chemical recycling process. The resultant polyols can be completely reused in the formulation of integral skin foams blended with virgin polyol (Nikje, Haghshenas, & Garmarudi, 2006).

3. Catalysis in Polymerization

Diethylbis(2,2′-bipyridine)Fe/MAO is an extremely active catalyst for the polymerization of 1,3-dienes, creating polymers with various structures from different dienes. The polymers' properties, such as amorphousness or crystallinity, are influenced by the polymerization temperature (Bazzini, Giarrusso, & Porri, 2002).

4. Gas Sensing and Monitoring

Diethyl ether, used in various industries, poses health risks, necessitating real-time monitoring. A highly sensitive SnO2/rGO gas-sensing material has been developed, which shows high sensitivity to diethyl ether with a low detection limit. The study also discusses the surface adsorption and reaction processes of diethyl ether on the SnO2/rGO film, proposing a reaction mechanism (Song, Huang, & Wang, 2016).

5. Synthetic Intermediate for Heterocyclic Systems

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate is a convenient starting material for constructing heterocyclic systems, leading to the synthesis of derivatives of novel heterocyclic systems such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo derivatives (Ahmed, 2002).

properties

IUPAC Name

diethyl (2S)-2-isocyanatopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTLQVZEVNEAQD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439281
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (S)-(-)-2-Isocyanatoglutarate

CAS RN

145080-95-1
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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